molecular formula C14H13N3O2 B1243098 2-[(2E)-2-(1-pyridin-4-ylethylidene)hydrazinyl]benzoic acid

2-[(2E)-2-(1-pyridin-4-ylethylidene)hydrazinyl]benzoic acid

Cat. No.: B1243098
M. Wt: 255.27 g/mol
InChI Key: MWOKBTMSRNYEMR-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(1-pyridin-4-ylethylidene)hydrazinyl]benzoic acid is a member of benzoic acids.

Scientific Research Applications

1. Synthesis and Biological Activity

  • Compounds including 2-[(2E)-2-(1-pyridin-4-ylethylidene)hydrazinyl]benzoic acid derivatives have been synthesized and show potential as antimicrobial and antioxidant agents. These compounds exhibited moderate to good binding energies on target proteins in molecular docking screenings (Flefel et al., 2018).

2. Chemical Properties and Catalysis

  • The compound has been studied for its role in cooperative metal-ligand assisted E/Z isomerization and cyano activation in Cu(II) and Co(II) complexes. These complexes are catalyst precursors for selective oxidation of secondary alcohols to ketones (Mahmudov et al., 2014).

3. Crystal Structure and Coordination Chemistry

  • New Zinc(II) complexes with similar hydrazone ligands, including this compound derivatives, have been prepared. These complexes demonstrated effective antibacterial activities against various bacterial strains (Sang et al., 2020).

4. Applications in Organic Synthesis

  • The compound acts as a directing group in cobalt-catalyzed C(sp2)-H bond alkenylation/annulation cascade, forming an isoquinoline backbone. This process demonstrates broad substrate scope and high regioselectivity (Zhai et al., 2017).

5. Photophysical Properties

  • Lanthanide-based coordination polymers have been synthesized using derivatives of this compound. These complexes exhibit interesting photophysical properties, with certain complexes showing bright green luminescence efficiencies (Sivakumar et al., 2011).

6. Antimicrobial Studies

  • Pyridine-2-carboxylic acid N′-(4-Chloro-Benzoyl)-Hydrazide and its Co(II), Ni(II), and Cu(II) complexes, related to the subject compound, have been studied for their antimicrobial activities. These metal complexes showed promising biological activity against various bacterial and fungal species (Singh & Singh, 2012).

7. Hydrogenation Catalysis

  • The compound has been used in catalytic transfer hydrogenation of carbonyl compounds in water with glycerol as a hydrogen source. This represents an efficient and pH-independent method for hydrogenation (Prakash et al., 2014).

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

2-[(2E)-2-(1-pyridin-4-ylethylidene)hydrazinyl]benzoic acid

InChI

InChI=1S/C14H13N3O2/c1-10(11-6-8-15-9-7-11)16-17-13-5-3-2-4-12(13)14(18)19/h2-9,17H,1H3,(H,18,19)/b16-10+

InChI Key

MWOKBTMSRNYEMR-MHWRWJLKSA-N

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1C(=O)O)/C2=CC=NC=C2

SMILES

CC(=NNC1=CC=CC=C1C(=O)O)C2=CC=NC=C2

Canonical SMILES

CC(=NNC1=CC=CC=C1C(=O)O)C2=CC=NC=C2

solubility

38.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E)-2-(1-pyridin-4-ylethylidene)hydrazinyl]benzoic acid

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